Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide
Description
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide is a quaternary ammonium compound characterized by a central nitrogen atom bonded to three organic groups: a methyl group, two hydroxymethyl groups (-CH₂OH), and a hydroxyl group (-OH). The iodide ion (I⁻) serves as the counterion. This structure imparts significant polarity and water solubility due to the presence of multiple hydroxyl groups, making it distinct from other quaternary ammonium salts.
While direct data on this compound are sparse in the provided evidence, its fluorinated derivative, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-1-pentadecanaminium iodide, is mentioned in procurement guidelines . This fluorinated variant highlights the structural flexibility of the core ammonium framework, where substituents can be tailored for specific applications (e.g., surfactants, pharmaceuticals).
Properties
CAS No. |
652978-17-1 |
|---|---|
Molecular Formula |
C4H12INO3 |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
tris(hydroxymethyl)-methylazanium;iodide |
InChI |
InChI=1S/C4H12NO3.HI/c1-5(2-6,3-7)4-8;/h6-8H,2-4H2,1H3;1H/q+1;/p-1 |
InChI Key |
XNPJPFNMHYVHJS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](CO)(CO)CO.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide typically involves the reaction of N-methylmethanamine with formaldehyde and hydrogen iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The iodide ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Quaternary ammonium compounds with different anions.
Scientific Research Applications
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies related to cell membrane interactions and antimicrobial activity.
Medicine: Investigated for its potential use as an antiseptic and disinfectant.
Industry: Utilized in the formulation of cleaning agents and personal care products.
Mechanism of Action
The mechanism of action of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. The molecular targets include phospholipids and proteins in the cell membrane.
Comparison with Similar Compounds
Comparison with Similar Quaternary Ammonium Iodides
Structural and Functional Differences
The table below compares Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide with structurally related quaternary ammonium iodides:
Key Observations:
Substituent Impact :
- The target compound’s hydroxymethyl and hydroxyl groups enhance hydrophilicity, contrasting with Isopropamide iodide’s lipophilic diphenyl and diisopropyl groups . This difference likely influences their solubility profiles and biological interactions.
- The fluorinated derivative in introduces extreme hydrophobicity via its perfluorinated chain, demonstrating how substituent variation can drastically alter physicochemical properties.
Synthetic Routes :
Research Findings and Implications
Solubility and Reactivity
Stability and Handling
- Hydroxymethyl groups may increase susceptibility to hydrolysis under acidic or basic conditions, necessitating careful pH control during storage. Isopropamide iodide, with stable carbamoyl and aryl groups, is likely more robust .
Biological Activity
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide, often referred to as a quaternary ammonium compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of two hydroxymethyl groups and a methyl group attached to a central nitrogen atom, making it a quaternary ammonium compound. Its chemical formula is C₇H₁₈N₂O₄I. The structural uniqueness contributes to its solubility and interaction with biological macromolecules.
Anticancer Activity
Recent studies have indicated that derivatives of hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium exhibit significant anticancer properties. For instance, research has shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and colon (HCT-116) cancers.
Table 1: Anticancer Activity of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MDA-MB-231 | 3.10 ± 0.29 | Induces apoptosis via caspase activation |
| Compound 2 | HCT-116 | 2.17 ± 0.16 | Inhibits cell cycle progression |
| Compound 3 | A549 | 5.50 ± 0.40 | Disrupts mitochondrial membrane potential |
The biological activity of hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium is primarily attributed to its ability to interact with cellular membranes and proteins:
- Membrane Disruption : The quaternary ammonium structure allows for effective insertion into lipid bilayers, leading to increased permeability and subsequent cell death in cancer cells.
- Apoptosis Induction : Compounds derived from this structure have been shown to activate apoptotic pathways in cancer cells, particularly through the caspase cascade.
- Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
Antimicrobial Activity
In addition to anticancer properties, hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | Membrane disruption |
| Escherichia coli | 16 μg/mL | Cell wall synthesis inhibition |
Case Study 1: Cancer Treatment
A recent study investigated the efficacy of hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium in vivo using xenograft models of renal cell carcinoma. The results indicated a significant reduction in tumor size when treated with a dosage of 100 mg/kg compared to control groups. The treatment led to decreased expression levels of hypoxia-inducible factor (HIF-2α), which is crucial for tumor growth under hypoxic conditions.
Case Study 2: Antimicrobial Application
Another study focused on the antimicrobial effects against multidrug-resistant strains of Staphylococcus aureus. Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium was administered topically, resulting in a substantial decrease in infection rates in treated wounds compared to untreated controls.
Pharmacokinetics
Preliminary pharmacokinetic evaluations indicate that hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 120 minutes. Metabolism primarily occurs via esterases, leading to active metabolites that contribute to its therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
